molecular formula C19H24N2O5S B6469249 8-(cyclohexanesulfonyl)-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione CAS No. 2640951-65-9

8-(cyclohexanesulfonyl)-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B6469249
CAS No.: 2640951-65-9
M. Wt: 392.5 g/mol
InChI Key: BGUHRFXBQGKLSH-UHFFFAOYSA-N
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Description

The compound “8-(cyclohexanesulfonyl)-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione” is a complex organic molecule. It is likely to be a derivative of spirotetramat, a second-generation insecticide developed by Bayer CropScience . Spirotetramat has a good efficacy and safety for crops .


Synthesis Analysis

The synthesis of similar compounds involves a multi-step reaction sequence including catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction . The synthesis proceeds readily, with high yields and no further purification .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a spirocyclic core . The structure is likely to have significant implications for its physical and chemical properties, as well as its biological activity.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are likely to be complex and involve multiple steps . These may include reactions such as esterification, acylation, cyclization, and nucleophilic substitution .

Mechanism of Action

While the exact mechanism of action of this compound is not clear from the available information, it is likely to be related to its structural similarity to spirotetramat . Spirotetramat has unique two-way internal absorption and transport properties, enabling it to be transported to any part of the plant, which can effectively prevent egg hatching and larval development of pests on roots and leaves .

Properties

IUPAC Name

8-cyclohexylsulfonyl-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c22-17-19(26-18(23)21(17)15-7-3-1-4-8-15)11-13-20(14-12-19)27(24,25)16-9-5-2-6-10-16/h1,3-4,7-8,16H,2,5-6,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUHRFXBQGKLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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